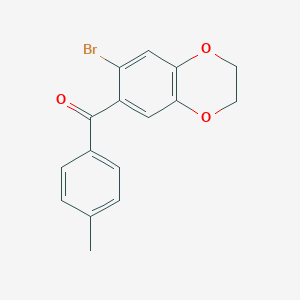

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone typically involves the bromination of 1,4-benzodioxane followed by a series of reactions to introduce the 4-methylphenyl group. The reaction conditions often include the use of bromine in acetic acid for the bromination step

化学反応の分析

(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include bromine, acetic acid, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. A study focused on (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone demonstrated its potential to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease. In vitro studies revealed that the compound can reduce markers of oxidative damage and improve cell viability under stress conditions .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. The incorporation of this compound into polymer matrices allows for the development of materials suitable for high-performance applications such as aerospace and automotive industries .

Nanocomposites

The compound has also been explored in the formulation of nanocomposites. When combined with nanoparticles, it enhances the electrical conductivity and thermal properties of the resulting materials. This application is particularly relevant in electronics and energy storage devices .

Environmental Studies

Pollutant Degradation

Recent studies have investigated the use of this compound in the degradation of environmental pollutants. Its chemical structure allows it to act as a catalyst in the breakdown of hazardous organic compounds in wastewater treatment processes. Laboratory experiments have shown a significant reduction in pollutant levels when treated with this compound .

Data Summary Table

作用機序

The mechanism of action for (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone is not well-documented. like many compounds with similar structures, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action .

類似化合物との比較

Similar compounds to (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone include:

6-Bromo-1,4-benzodioxane: This compound is structurally similar and can be used as a starting reagent in various syntheses.

1,4-Benzodioxan-6-carboxaldehyde: Another related compound used in organic synthesis and research.

生物活性

The compound (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone , with CAS Number 175136-42-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₃BrO₃

- Molecular Weight : 333.18 g/mol

- Structure : The compound features a brominated benzodioxin moiety linked to a methylphenyl ketone, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-cancer properties, potential neuroprotective effects, and interactions with specific molecular targets.

Anti-Cancer Activity

Several studies have explored the anti-cancer potential of compounds similar to this compound. For instance:

- Mechanism of Action : It is hypothesized that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK4/6 has been shown to induce cell cycle arrest in cancer cells .

Neuroprotective Effects

The compound's structural similarity to other neuroprotective agents suggests it may also exhibit neuroprotective properties. For example:

- Case Study : A study on related benzodioxin derivatives reported significant neuroprotection in models of oxidative stress-induced neuronal death .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Inhibition of Kinases : By targeting CDKs, the compound may disrupt cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, reducing oxidative stress in neuronal cells .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 175136-42-2 |

| Molecular Formula | C₁₆H₁₃BrO₃ |

| Molecular Weight | 333.18 g/mol |

| Potential Applications | Anti-cancer, Neuroprotection |

Case Studies

- Study on CDK Inhibition : A recent study synthesized a series of benzodioxin derivatives and tested their efficacy as CDK inhibitors. Results indicated that specific modifications enhanced their potency against cancer cell lines .

- Neuroprotective Evaluation : In vitro assays demonstrated that analogs of this compound could protect neuronal cells from apoptosis induced by oxidative stress agents like hydrogen peroxide .

特性

IUPAC Name |

(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAIOXCUIJOSQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2Br)OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350410 |

Source

|

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-42-2 |

Source

|

| Record name | (7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。